2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from benzene derivatives. The process may include:
Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Alkylation: Introduction of the methyl group using methyl chloride and aluminum chloride as a catalyst.
Ureido Formation: Reaction of the nitrobenzyl derivative with urea to form the ureido group.
Sulfonyl Fluoride Introduction: Reaction with sulfonyl fluoride to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, alcohols), basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: As an inhibitor of human neutrophil elastase (hNE), it has potential therapeutic applications in treating conditions like ARDS.
Biological Studies: Used in studies to understand the role of hNE in various diseases.
Chemical Biology: Employed as a tool compound to study enzyme inhibition and protein interactions.
Mechanism of Action
The compound exerts its effects by inhibiting human neutrophil elastase (hNE). The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the serine residue in the active site of hNE. This covalent modification prevents the enzyme from catalyzing the hydrolysis of its substrates, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzyl Sulfonyl Fluoride: Similar structure but lacks the ureido and methyl groups.
Benzene-1-sulfonyl Fluoride: Lacks the nitrobenzyl and ureido groups.
Uniqueness
2-Methyl-4-(3-(4-nitrobenzyl)ureido)benzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which confer specific inhibitory activity against hNE. The presence of the nitrobenzyl and ureido groups enhances its binding affinity and specificity for the enzyme .
Properties
CAS No. |
21322-82-7 |
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Molecular Formula |
C15H14FN3O5S |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-methyl-4-[(4-nitrophenyl)methylcarbamoylamino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H14FN3O5S/c1-10-8-12(4-7-14(10)25(16,23)24)18-15(20)17-9-11-2-5-13(6-3-11)19(21)22/h2-8H,9H2,1H3,(H2,17,18,20) |
InChI Key |
GCFHUTPZEVWGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)F |
Origin of Product |
United States |
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